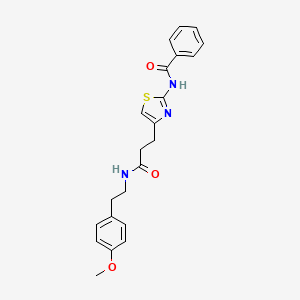
N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures and evaluated their biological activities . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a wide range of biological activities, which can be attributed to their chemical reactivity . For example, some thiazole derivatives have shown potent inhibition of tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to CA-4 .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C and specific gravity 1.2 . The odor of thiazole is similar to that of pyridine .Mechanism of Action
Target of Action
The primary targets of N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is a key biochemical pathway involved in the inflammatory response . By inhibiting the activity of COX-1 and COX-2 enzymes, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This leads to a decrease in inflammation and associated symptoms.
Advantages and Limitations for Lab Experiments
N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has been shown to exhibit potent anti-cancer and anti-viral properties, making it a promising compound for further therapeutic development. However, this compound has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can limit its bioavailability and efficacy. Further research is needed to optimize the formulation and delivery of this compound for therapeutic applications.
Future Directions
N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has several potential future directions for scientific research. It can be further studied for its anti-cancer and anti-viral properties, with a focus on developing novel therapeutic strategies. This compound can also be studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Additionally, this compound can be further optimized for its formulation and delivery, with a focus on enhancing its bioavailability and efficacy.
Synthesis Methods
N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has been synthesized using various methods, including the reaction of 2-aminothiazole with 4-methoxyphenethylamine, followed by the reaction with 3-oxopropyl bromide and benzoyl chloride. Another method involves the reaction of 2-aminothiazole with 4-methoxyphenethylamine, followed by the reaction with 3-bromo-3-oxopropyl bromide and benzoyl chloride. The synthesized this compound has been characterized using various techniques, including NMR, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
N-(4-(3-((4-methoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus. This compound has been used in various in vitro and in vivo studies to elucidate its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
N-[4-[3-[2-(4-methoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-19-10-7-16(8-11-19)13-14-23-20(26)12-9-18-15-29-22(24-18)25-21(27)17-5-3-2-4-6-17/h2-8,10-11,15H,9,12-14H2,1H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNZPUYXOXHOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2971716.png)
![ethyl 3-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2971717.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971718.png)
![1-(4-fluorophenyl)methyl 7-methyl 6-(4-methylbenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2971720.png)
![6-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2971721.png)
![N-[3-[2-(4-chlorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2971723.png)
![2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2971724.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2971725.png)

![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2971730.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2971733.png)
![N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide](/img/structure/B2971737.png)
![2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2971738.png)
